molecular formula C11H24O3Si2 B12329230 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene

1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene

Cat. No.: B12329230
M. Wt: 260.48 g/mol
InChI Key: ONKLJUYMIXSEQN-PKNBQFBNSA-N
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Description

1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene is an organic compound that has garnered significant interest in the field of synthetic organic chemistry. This compound is known for its unique structure, which includes two trimethylsilyloxy groups and a methoxy group attached to a butadiene backbone. Its unique structure makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene typically involves the reaction of 1,3-butadiene with trimethylsilyl chloride and methanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general procedure involves the slow addition of trimethylsilyl chloride to a solution of 1,3-butadiene and methanol at low temperatures, followed by warming to room temperature and stirring for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene in chemical reactions involves the activation of the butadiene backbone by the electron-donating methoxy and trimethylsilyloxy groups. This activation facilitates nucleophilic attack and cycloaddition reactions. The compound acts as a masked dianion, allowing for selective and regioselective reactions .

Comparison with Similar Compounds

Comparison: 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene is unique due to its specific substitution pattern and the presence of both methoxy and trimethylsilyloxy groups. This combination provides a balance of stability and reactivity, making it a versatile reagent in synthetic chemistry. Similar compounds, such as 1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-octadecadiene and 1-Methoxy-1,3-bis(trimethylsilyloxy)deca-1,3-diene, share structural similarities but differ in chain length and specific reactivity profiles .

Properties

Molecular Formula

C11H24O3Si2

Molecular Weight

260.48 g/mol

IUPAC Name

[(1E)-1-methoxy-3-trimethylsilyloxybuta-1,3-dienoxy]-trimethylsilane

InChI

InChI=1S/C11H24O3Si2/c1-10(13-15(3,4)5)9-11(12-2)14-16(6,7)8/h9H,1H2,2-8H3/b11-9+

InChI Key

ONKLJUYMIXSEQN-PKNBQFBNSA-N

Isomeric SMILES

CO/C(=C\C(=C)O[Si](C)(C)C)/O[Si](C)(C)C

Canonical SMILES

COC(=CC(=C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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